MCC vs. MD Linker: Quantitatively Superior Plasma Stability Demonstrated for Maleimidomethyl-Dioxane Conjugates
Direct head-to-head comparison using a FRET-based probe demonstrates that conjugates formed with an MD (maleimidomethyl-1,3-dioxane) linker exhibit superior stability relative to those formed with an MCC linker when incubated in human plasma [1]. This finding challenges the assumption that the cyclohexane core of MCC provides optimal plasma stability among maleimide linkers. The MD linker's accelerated succinimide ring opening contributes to stabilized conjugates, a property not equally shared by MCC-based constructs.
| Evidence Dimension | Linker stability in human plasma |
|---|---|
| Target Compound Data | MCC linker conjugate (baseline for comparison) |
| Comparator Or Baseline | MD (maleimidomethyl-1,3-dioxane) linker conjugate |
| Quantified Difference | Superior stability for MD linker compared to MCC linker (quantitative difference not numerically specified in abstract but reported as 'superior') |
| Conditions | FRET probe assay; incubation in human plasma and various aqueous buffers |
Why This Matters
This evidence directly informs procurement decisions for applications requiring maximal plasma stability; if conjugate half-life in circulation is a primary concern, the MD linker architecture may be a quantifiably better choice than MCC.
- [1] Kolodych, S., et al. (2016). 2-(Maleimidomethyl)-1,3-Dioxanes (MD): a Serum-Stable Self-hydrolysable Hydrophilic Alternative to Classical Maleimide Conjugation. Scientific Reports, 6, 30835. View Source
